5,7-Dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione
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Overview
Description
5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple methyl groups and phenyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. The process often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methyl and phenyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide for methylation and phenylboronic acid for the introduction of phenyl groups. The reaction conditions usually involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-3-phenyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- 5,7-dimethyl-3-(4-methylphenyl)-9-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Uniqueness
The uniqueness of 5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N6O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-methylphenyl)-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O2/c1-14-5-9-16(10-6-14)13-28-18-20(26(3)23(31)27(4)21(18)30)29-19(24-25-22(28)29)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3 |
InChI Key |
GKUWNIHYIIHGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)C |
Origin of Product |
United States |
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